molecular formula C11H8FNO3S B2857170 2-(4-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1219539-96-4

2-(4-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B2857170
CAS No.: 1219539-96-4
M. Wt: 253.25
InChI Key: FUDYUDBCYRYGCD-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a fluorophenoxy group and a carboxylic acid moiety in this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of 4-fluorophenol with 2-bromo-4-methylthiazole-5-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can enhance the compound’s ability to interact with biological membranes, while the thiazole ring can participate in various biochemical reactions. The carboxylic acid moiety can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid
  • 2-(4-Bromophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid
  • 2-(4-Methoxyphenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid

Uniqueness

The presence of the fluorophenoxy group in 2-(4-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid imparts unique properties such as increased lipophilicity and enhanced biological activity compared to its chloro, bromo, and methoxy analogs. These properties make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3S/c1-6-9(10(14)15)17-11(13-6)16-8-4-2-7(12)3-5-8/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDYUDBCYRYGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)OC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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